molecular formula C15H19N5O4 B2453779 ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate CAS No. 2034376-23-1

ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate

Cat. No.: B2453779
CAS No.: 2034376-23-1
M. Wt: 333.348
InChI Key: YAEYFMFDXAVBSJ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate is a complex organic compound that features a triazine ring fused with a benzene ring, forming a benzo[d][1,2,3]triazin-4-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,2,3]triazin-4-one core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process would also be a key consideration, ensuring that the synthesis can be performed efficiently on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in the treatment of diseases such as cancer or neurodegenerative disorders.

    Industry: Its unique chemical properties could be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring could play a key role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate can be compared with other compounds featuring similar structural motifs, such as:

    Benzo[d][1,2,3]triazin-4-one derivatives: These compounds share the core triazine structure and may exhibit similar reactivity and applications.

    Ureido derivatives: Compounds containing ureido groups are often used in medicinal chemistry for their ability to form stable hydrogen bonds with biological targets.

    Propanoate esters: These esters are commonly used in organic synthesis and can serve as intermediates in the preparation of more complex molecules.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethylcarbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-2-24-13(21)7-8-16-15(23)17-9-10-20-14(22)11-5-3-4-6-12(11)18-19-20/h3-6H,2,7-10H2,1H3,(H2,16,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYFMFDXAVBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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